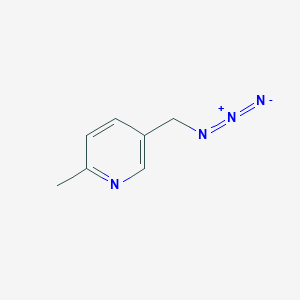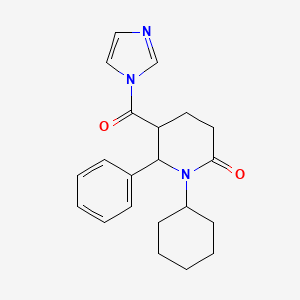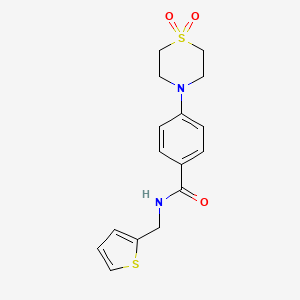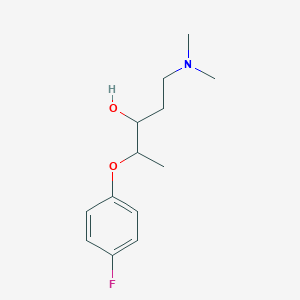
5-(Azidomethyl)-2-methylpyridine
描述
5-(Azidomethyl)-2-methylpyridine is an organic compound characterized by the presence of an azido group attached to a methylpyridine ring
作用机制
Target of Action
Azido groups in general have been used in photoaffinity labeling (pal) methods to identify the target molecules of various bioactive compounds . This method involves the conjugation of the bioactive diazido probe with the target molecules through a selective photoreaction .
Mode of Action
Azido compounds are known to interact with their targets through a process called click chemistry . This involves a reaction between an azide and an alkyne to form a stable triazole ring, which can lead to changes in the biochemical properties of the target .
Biochemical Pathways
Azido compounds have been used in the study of purine and pyrimidine biosynthesis pathways , suggesting that they may interact with these or similar pathways.
Pharmacokinetics
The pharmacokinetics of similar azido compounds have been studied . For instance, 5-azacytidine, a pyrimidine nucleoside analogue, has been shown to incorporate into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis .
Result of Action
Azido impurities in certain drugs have been found to be mutagenic . Mutagenic compounds can damage DNA, and long-term exposure to these agents could increase the risk of developing cancer .
Action Environment
The action, efficacy, and stability of 5-(Azidomethyl)-2-methylpyridine can be influenced by various environmental factors. For instance, the presence of azido impurities in certain pharmaceuticals has led to recalls due to the potential risk of carcinogenicity . This suggests that the manufacturing environment and process can significantly impact the presence and concentration of such impurities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-2-methylpyridine typically involves the introduction of an azido group to a methylpyridine precursor. One common method is the nucleophilic substitution reaction where a halomethylpyridine is reacted with sodium azide under suitable conditions. For instance, 2-methyl-5-chloromethylpyridine can be treated with sodium azide in a polar aprotic solvent like dimethylformamide at elevated temperatures to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
5-(Azidomethyl)-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide:
Copper(I) Catalysts: Employed in cycloaddition reactions.
Hydrogen and Catalysts: Used in reduction reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Aminomethyl Derivatives: Formed through reduction reactions.
科学研究应用
5-(Azidomethyl)-2-methylpyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of functionalized materials through click chemistry.
Bioconjugation: Utilized in the modification of biomolecules for labeling and tracking purposes.
Pharmaceuticals: Investigated for its potential use in drug development and delivery systems.
相似化合物的比较
Similar Compounds
5-(Azidomethyl)-2-methylpyridine: Characterized by the presence of an azido group on a methylpyridine ring.
3-(Azidomethyl)heptane: Similar in having an azido group but differs in the aliphatic chain structure.
5-[4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole: Contains an azido group and a tetrazole moiety.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of the azido group with the properties of the methylpyridine ring. This combination makes it a versatile compound for various applications in organic synthesis and materials science.
属性
IUPAC Name |
5-(azidomethyl)-2-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-6-2-3-7(4-9-6)5-10-11-8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXDQFFWZPXGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine](/img/structure/B3037107.png)
![5-[Chloro(difluoro)methyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B3037108.png)
![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B3037111.png)
![4-({6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B3037113.png)
![3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037114.png)
![3-[(2-chlorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037115.png)
![3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B3037116.png)

![1,3-Dimethyl-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3037119.png)
![(3-Chlorophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone](/img/structure/B3037121.png)

![1-{4-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B3037123.png)

![cyclopropyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3037129.png)
